molecular formula C12H17N5OS B2409389 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1351398-88-3

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2409389
CAS No.: 1351398-88-3
M. Wt: 279.36
InChI Key: JEDIHALAZICVMW-UHFFFAOYSA-N
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Description

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with hydrazinyl and pyrrolidinyl groups. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core . Subsequent functionalization with hydrazine and pyrrolidine derivatives yields the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the hydrazinyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the combination of its hydrazinyl and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-hydrazinyl-3-(2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c13-15-12-14-9-3-8-19-10(9)11(18)17(12)7-6-16-4-1-2-5-16/h3,8H,1-2,4-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIHALAZICVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=C(C=CS3)N=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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